molecular formula C17H28N6O B6472480 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2640879-23-6

2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6472480
CAS No.: 2640879-23-6
M. Wt: 332.4 g/mol
InChI Key: JUCNMRUQGUQUMQ-UHFFFAOYSA-N
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Description

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule featuring multiple functional groups. It finds applications in various fields due to its unique chemical structure and properties.

Properties

IUPAC Name

2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-3-18-15-12-14(2)19-17(20-15)23-10-8-21(9-11-23)13-16(24)22-6-4-5-7-22/h12H,3-11,13H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCNMRUQGUQUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesizing 4-(ethylamino)-6-methylpyrimidin-2-yl. This typically involves the reaction of ethylamine with 6-methylpyrimidine-2-carbonitrile in the presence of a base.

  • Step 2: The resulting compound is then reacted with 1-(2-chloroethyl)piperazine in a substitution reaction to form the piperazinyl derivative.

  • Step 3: Finally, 1-pyrrolidineethanone is introduced to the piperazinyl derivative under reductive amination conditions, forming the final product.

Industrial Production Methods

Scaling up involves optimizing reaction conditions to maximize yield and purity. Utilizing flow chemistry and continuous synthesis techniques could be employed for efficient and controlled production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the pyrrolidine ring, forming N-oxides.

  • Reduction: The pyrimidine ring may undergo reduction under specific conditions, such as catalytic hydrogenation.

  • Substitution: The amino group on the pyrimidine ring can be involved in substitution reactions, forming various derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Palladium on carbon with hydrogen gas.

  • Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

  • Oxidation: Formation of N-oxides.

  • Reduction: Hydrogenated pyrimidine derivatives.

  • Substitution: Various N-alkyl or N-acyl derivatives of the pyrimidine ring.

Scientific Research Applications

  • Chemistry: Serves as a building block for synthesizing more complex molecules.

  • Biology: Used in studying enzyme interactions due to its complex structure.

  • Industry: Used in the development of new materials with unique properties due to its varied functional groups.

Mechanism of Action

The compound exerts its effects through multiple pathways, often interacting with specific enzymes or receptors. The pyrimidine ring can act as a ligand, binding to active sites on enzymes or receptors, affecting their activity. The piperazine ring provides additional binding affinity and specificity.

Comparison with Similar Compounds

  • Similar Compounds: 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one, 2-{4-[4-(methylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one.

  • Uniqueness: The presence of the 6-methylpyrimidine ring and the ethylamino group makes it unique compared to its analogs, which might only have the amino group or lack the methyl substitution, altering their binding affinity and reactivity.

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